methyl 3-phenyl-2H-azirine-2-carboxylate
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Overview
Description
methyl 3-phenyl-2H-azirine-2-carboxylate is a derivative of azirine, a three-membered nitrogen-containing heterocycle Azirines are known for their high ring strain and reactivity, making them valuable intermediates in organic synthesis
Synthetic Routes and Reaction Conditions:
Neber Rearrangement: This classical method involves the rearrangement of oximes to form azirines. For this compound, the starting material is typically a β-ketoxime, which undergoes rearrangement in the presence of a base.
Thermolysis of Vinyl Azides: Vinyl azides can be thermally decomposed to form azirines. This method is advantageous due to its simplicity and high yield.
Ring Contraction of Isoxazoles: Isoxazoles can be converted to azirines through ring contraction reactions, often catalyzed by transition metals.
Oxidative Cyclization of Enamine Derivatives: Enamines can be cyclized to form azirines using oxidizing agents such as phenyliodine (III) diacetate.
Radical Addition/Cyclization of Alkynes: Alkynes can undergo radical addition and subsequent cyclization to form azirines.
Industrial Production Methods: Industrial production methods for azirines often involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Catalysts such as rhodium and iron are commonly used to facilitate these reactions .
Types of Reactions:
Oxidation: Azirines can undergo oxidation to form oxazoles and other heterocycles.
Reduction: Reduction of azirines can lead to the formation of aziridines, which are less strained and more stable.
Substitution: Azirines can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Cycloaddition: Due to their high ring strain, azirines are excellent dienophiles and can participate in [2+2] and [4+2] cycloaddition reactions.
Common Reagents and Conditions:
Oxidizing Agents: Phenyliodine (III) diacetate, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Thiols, amines, alcohols.
Cycloaddition Conditions: Thermal or photochemical activation.
Major Products:
Oxidation: Oxazoles, isoxazoles.
Reduction: Aziridines.
Substitution: Various substituted azirines.
Cycloaddition: Cyclobutanes, cyclohexenes.
Scientific Research Applications
methyl 3-phenyl-2H-azirine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocycles and natural product analogs.
Medicine: Explored for its potential use in drug development, especially for its ability to interact with biological macromolecules.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals due to its reactivity and versatility.
Mechanism of Action
The mechanism of action of methyl 3-phenyl-2H-azirine-2-carboxylate involves its high ring strain and electrophilic nature. The azirine ring can act as a Michael acceptor, reacting with nucleophiles such as cysteine or lysine residues in proteins. This interaction can lead to covalent modification of proteins, affecting their function and activity .
Comparison with Similar Compounds
Azirinomycin: A natural azirine derivative with antimicrobial activity.
Motualevic Acid F: A long-chain azirine with antibacterial properties.
Dysidazirine: A marine-derived azirine with potential antimetabolite activity.
Uniqueness: methyl 3-phenyl-2H-azirine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of the 3-phenyl group and methyl ester functional group differentiates it from other azirine derivatives, providing unique opportunities for chemical modification and application .
Properties
IUPAC Name |
methyl 3-phenyl-2H-azirine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)9-8(11-9)7-5-3-2-4-6-7/h2-6,9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHLVGLOJCNOPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(=N1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50330647 |
Source
|
Record name | 2H-Azirine-2-carboxylic acid, 3-phenyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50330647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18709-45-0 |
Source
|
Record name | Methyl 3-phenyl-2H-azirine-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18709-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Azirine-2-carboxylic acid, 3-phenyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50330647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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